molecular formula C9H4Cl2IN B1389543 4,6-Dichloro-8-iodoquinoline CAS No. 1171918-94-7

4,6-Dichloro-8-iodoquinoline

Cat. No.: B1389543
CAS No.: 1171918-94-7
M. Wt: 323.94 g/mol
InChI Key: FKOSDCAERUFQBB-UHFFFAOYSA-N
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Description

4,6-Dichloro-8-iodoquinoline is a chemical compound with the molecular formula C9H4Cl2IN. It has a molecular weight of 323.95 . It is a solid substance with a melting point between 134 - 136 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4Cl2IN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H . This code provides a specific description of the structure of the molecule, indicating the presence of a quinoline ring with chlorine atoms at the 4 and 6 positions and an iodine atom at the 8 position.


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a solid substance with a melting point between 134 - 136 degrees Celsius . It has a molecular weight of 323.95 .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-8-iodoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular signaling pathways . The nature of these interactions often involves the binding of this compound to active sites on enzymes, thereby modulating their activity. This modulation can either inhibit or activate the enzymes, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular behavior and function . Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biochemical properties and effects compared to the parent compound . Additionally, the temporal effects of this compound can vary depending on the specific experimental conditions, such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biochemical response . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby influencing the balance of reactive oxygen species within the cell . Additionally, this compound can modulate the activity of metabolic enzymes, leading to changes in the levels of key metabolites and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of this compound across cellular membranes, thereby influencing its localization and accumulation within different cellular compartments . The distribution of this compound can also be affected by its interactions with binding proteins, which can sequester the compound and modulate its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide this compound to its appropriate subcellular destinations . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

4,6-dichloro-8-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2IN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOSDCAERUFQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308974
Record name 4,6-Dichloro-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171918-94-7
Record name 4,6-Dichloro-8-iodoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171918-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-8-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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